1-methylcyclobutan-1-ol

Catalog No.
S3337725
CAS No.
20117-47-9
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methylcyclobutan-1-ol

CAS Number

20117-47-9

Product Name

1-methylcyclobutan-1-ol

IUPAC Name

1-methylcyclobutan-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3

InChI Key

DQWVUKFABWSFJD-UHFFFAOYSA-N

SMILES

CC1(CCC1)O

Canonical SMILES

CC1(CCC1)O
  • Chemical Studies


    One area of research involves using 1-Methylcyclobutanol as a solvent or reactant in chemical reactions. The National Institute of Standards and Technology (NIST) has compiled data on the physical and chemical properties of 1-Methylcyclobutanol, including its mass spectrometry NIST 1-Methylcyclobutanol: . This data can be helpful for researchers designing experiments using this compound.

  • Potential Synthetic Applications

    Due to its structure, 1-Methylcyclobutanol has the potential to be a building block for more complex molecules. Researchers may investigate its use as a starting material for synthesizing other organic compounds with interesting properties.

  • Origin: 1-Methylcyclobutanol can be synthesized in a laboratory from various starting materials. There's no information available on its natural occurrence.
  • Significance: 1-Methylcyclobutanol serves as an intermediate or building block for the synthesis of other organic compounds, which can be useful in scientific research.

Molecular Structure Analysis

  • Key features: The molecule consists of a four-membered carbon ring (cyclobutane) with a hydroxyl group (OH) attached to one carbon and a methyl group (CH3) attached to another carbon [].
  • Notable aspects: The small size of the cyclobutane ring can cause some ring strain, making the molecule more reactive than some other cycloalkanols.

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing 1-Methylcyclobutanol, but one common method involves the reaction between cyclobutanone and methyl Grignard reagent.

Balanced Chemical Equation

C₄H₇O + CH₃MgBr → C₅H₁₀O + MgBrO

  • Other reactions: Due to the presence of the hydroxyl group, 1-Methylcyclobutanol can undergo various reactions typical of alcohols, such as dehydration, esterification, and etherification. However, detailed information on specific reaction conditions is not readily available in scientific literature aimed at a general audience.

Physical and Chemical Properties

  • Data on specific properties like melting point, boiling point, and solubility is scarce and may not be reliable due to the potential presence of impurities.
  • Information on specific hazards associated with 1-Methylcyclobutanol is limited. However, as a general guideline, organic alcohols can be flammable and may have some degree of toxicity. Always handle unknown chemicals with care and consult with a safety professional for proper handling procedures.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

20117-47-9

Dates

Modify: 2023-08-19

Explore Compound Types